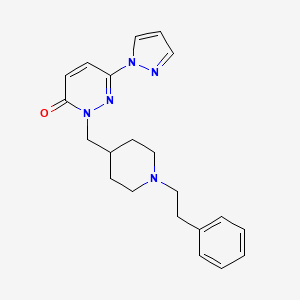
2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of pyridazinone derivatives, which have been studied for their various pharmacological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antioxidant Activity
2-((1-Phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one and its derivatives have been synthesized through various methods, including microwave-assisted synthesis. These compounds have shown significant antioxidant activity, which was evaluated using the 1,1-phenyl-2-picrylhydrazyl (DPPH) assay. This indicates potential utility in applications where oxidative stress is a factor (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antitumor and Antimicrobial Properties
Certain pyrazolopyridine derivatives, including the specific compound , have shown promising antitumor activity against liver and breast cell lines. Additionally, these compounds have been screened for their antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity, demonstrating potential as antimicrobial agents (El‐Borai et al., 2013).
Molecular Docking and In Vitro Screening
In a study focusing on molecular docking and in vitro screening, novel pyridine and fused pyridine derivatives, including 2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one, were created. These compounds exhibited antimicrobial and antioxidant activity, and molecular docking screenings indicated moderate to good binding energies with target proteins (Flefel et al., 2018).
Tautomerism and Structural Analysis
Research into the tautomerism and structural behavior of similar aza heterocycles, including pyrazolopyridin-3-ones, has provided insights into their stability and reactivity in various conditions, contributing to a deeper understanding of their chemical properties (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).
Energetic Molecular Solids
Studies on the formation of energetic multi-component molecular solids, which include aza compounds like pyrazolopyridin-3-ones, have shown the significance of hydrogen bonds and weak intermolecular interactions in the assembly of larger molecular architectures. This research is essential for the development of new materials with specific properties (Wang, Hu, Wang, Liu, & Huang, 2014).
Antibacterial Evaluation of Heterocyclic Compounds
The synthesis of new heterocyclic compounds, including pyrazolopyridin-3-ones, and their subsequent testing for antibacterial activity indicates the potential of these compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Eigenschaften
IUPAC Name |
2-[[1-(2-phenylethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O/c27-21-8-7-20(25-13-4-12-22-25)23-26(21)17-19-10-15-24(16-11-19)14-9-18-5-2-1-3-6-18/h1-8,12-13,19H,9-11,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLYTCSZWLBMSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-phenethylpiperidin-4-yl)methyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

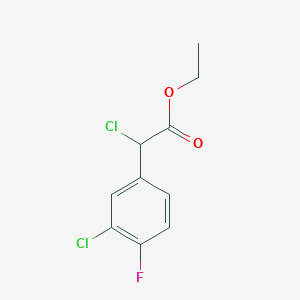
![[4-[(3,4-Dimethoxyphenyl)iminomethyl]phenyl] 4-methylbenzoate](/img/structure/B2495540.png)
![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)
![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)
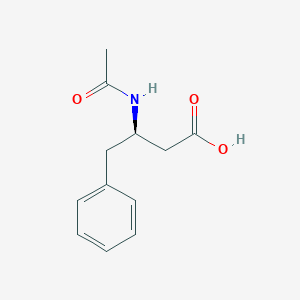

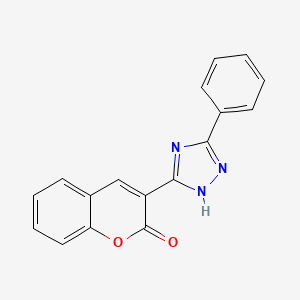

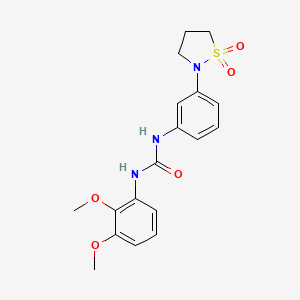
![5-phenyl-1-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495554.png)
![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one oxalate](/img/structure/B2495556.png)


